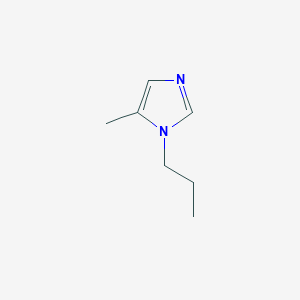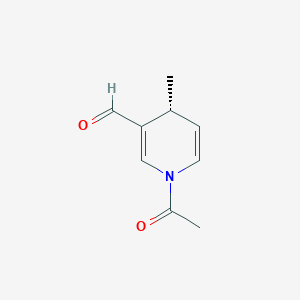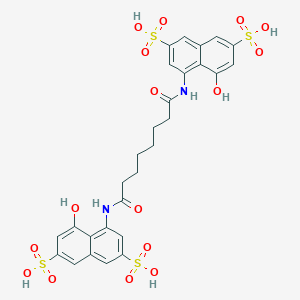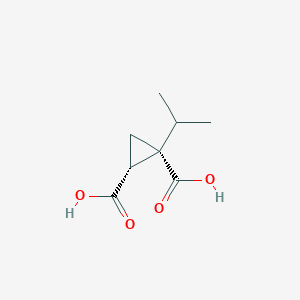
(1R,2R)-1-propan-2-ylcyclopropane-1,2-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-1-propan-2-ylcyclopropane-1,2-dicarboxylic acid, also known as CPPene, is a cyclopropane-containing dicarboxylic acid that has shown potential as an anti-cancer agent. CPPene was first synthesized in the 1970s, and its anti-cancer properties were discovered in the 1990s. Since then, CPPene has been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential applications in cancer treatment.
Mechanism of Action
The exact mechanism of action of (1R,2R)-1-propan-2-ylcyclopropane-1,2-dicarboxylic acid is not fully understood, but it is thought to work by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the synthesis of pyrimidines, a type of nucleic acid. By inhibiting DHODH, this compound disrupts the synthesis of DNA and RNA, which leads to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, this compound has been shown to have other biochemical and physiological effects. One study found that this compound inhibited the production of inflammatory cytokines in macrophages, which could have implications for the treatment of inflammatory diseases. Another study found that this compound inhibited the growth of Plasmodium falciparum, the parasite that causes malaria, by inhibiting DHODH.
Advantages and Limitations for Lab Experiments
One advantage of using (1R,2R)-1-propan-2-ylcyclopropane-1,2-dicarboxylic acid in lab experiments is that it has been well-studied and its mechanism of action is relatively well-understood. However, one limitation is that this compound is not very soluble in water, which can make it difficult to work with in some experiments.
Future Directions
There are several potential future directions for research on (1R,2R)-1-propan-2-ylcyclopropane-1,2-dicarboxylic acid. One area of research could be to investigate its potential in combination with other anti-cancer agents, such as chemotherapy drugs or immunotherapy. Another area of research could be to investigate its potential in the treatment of other diseases, such as inflammatory diseases or parasitic infections. Finally, further research could be done to optimize the synthesis of this compound and improve its solubility in water, which could make it more useful in lab experiments.
Synthesis Methods
(1R,2R)-1-propan-2-ylcyclopropane-1,2-dicarboxylic acid can be synthesized through a multi-step process starting with the reaction of diethyl malonate with 1,3-dibromopropane to form diethyl 1,3-dibromopropanedioate. This compound is then reacted with sodium hydride and 2-propanol to form the intermediate diethyl (1R,2R)-cyclopropane-1,2-dicarboxylate. Finally, this intermediate is hydrolyzed to form this compound.
Scientific Research Applications
(1R,2R)-1-propan-2-ylcyclopropane-1,2-dicarboxylic acid has been the subject of numerous studies investigating its potential as an anti-cancer agent. One study found that this compound inhibited the growth of breast cancer cells in vitro and in vivo by inducing apoptosis and inhibiting angiogenesis. Another study found that this compound inhibited the growth of pancreatic cancer cells in vitro and in vivo by inducing cell cycle arrest and apoptosis. This compound has also been shown to inhibit the growth of other types of cancer cells, including lung, colon, and prostate cancer cells.
properties
IUPAC Name |
(1R,2R)-1-propan-2-ylcyclopropane-1,2-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-4(2)8(7(11)12)3-5(8)6(9)10/h4-5H,3H2,1-2H3,(H,9,10)(H,11,12)/t5-,8+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIYREMKVHKNLH-YLWLKBPMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CC1C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@]1(C[C@H]1C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
702-88-5 |
Source


|
| Record name | rac-(1R,2R)-1-(propan-2-yl)cyclopropane-1,2-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

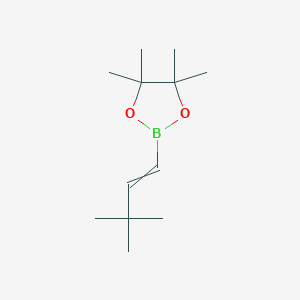
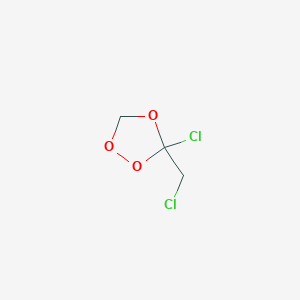
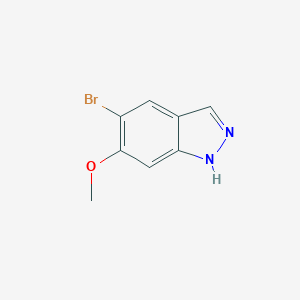
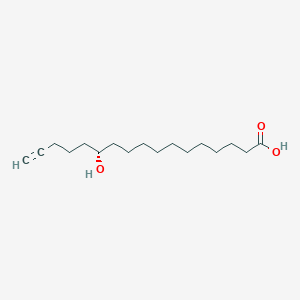


![N-[(Z)-pyrrol-2-ylidenemethyl]pyrimidin-2-amine](/img/structure/B115945.png)
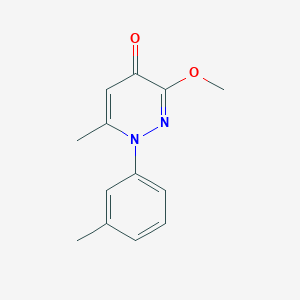
![(Z)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic acid](/img/structure/B115948.png)
